2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide
Overview
Description
2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21BrClN5O3S and its molecular weight is 538.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide is 537.02370 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiosynthesis Applications
Compounds with complex structures including bromo, chloro, and amino groups have been utilized in radiosynthesis for studies on metabolism and mode of action. For example, chloroacetanilide herbicides and dichloroacetamide safeners have been labeled with tritium for metabolic studies, demonstrating the potential of halogenated and amino-substituted compounds in tracing and understanding biochemical pathways (Latli & Casida, 1995).
Antimicrobial Research
Several compounds with structural features such as triazoles, thioethers, and acetamides exhibit antimicrobial properties. The facile synthesis of thiophenones and their evaluation against biofilm formation by marine bacteria highlights the antimicrobial potential of compounds with these functional groups (Benneche et al., 2011). Additionally, formazans derived from Mannich base of thiadiazole have shown moderate antimicrobial activity, suggesting the relevance of exploring such compounds for antimicrobial research (Sah et al., 2014).
Anticancer Research
The development and evaluation of new compounds for anticancer activity is a significant area of scientific research. New derivatives of 1,2,4-triazole, for instance, have been synthesized and screened for their anticancer properties against a variety of cancer cell lines, demonstrating the potential of structurally complex compounds in developing new anticancer agents (Bekircan et al., 2008).
Enzyme Inhibition Studies
Compounds featuring specific functional groups are also investigated for their potential as enzyme inhibitors, offering insights into novel therapeutic strategies. For instance, new 1,2,4-triazole derivatives have been synthesized and evaluated for their inhibition of cholinesterase enzymes, showcasing the relevance of such compounds in studying enzyme inhibition mechanisms (Riaz et al., 2020).
Properties
IUPAC Name |
2-[5-[2-(4-bromo-3-chloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrClN5O3S/c1-3-28-18(11-19(29)24-13-4-7-15(31-2)8-5-13)26-27-21(28)32-12-20(30)25-14-6-9-16(22)17(23)10-14/h4-10H,3,11-12H2,1-2H3,(H,24,29)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQTXGFNZXCUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Br)Cl)CC(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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